molecular formula C21H24FN5O5S B1665133 APD668 CAS No. 832714-46-2

APD668

Cat. No.: B1665133
CAS No.: 832714-46-2
M. Wt: 477.5 g/mol
InChI Key: XTRUQJBVQBUKSQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

APD668, also known as JNJ-28630368, is a highly potent and orally active agonist of the Glucose-Dependent Insulinotropic Receptor (GDIR) . This receptor is expressed in beta cells, the cells in the pancreas responsible for producing insulin in response to increases in blood glucose .

Mode of Action

The mode of action of this compound is glucose-dependent. In preclinical studies, GDIR agonists, such as this compound, only lowered blood glucose when it rose above normal levels, such as after a meal . In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells .

Biochemical Pathways

The biochemical pathways affected by this compound are related to glucose homeostasis. The activation of GDIR by this compound leads to the secretion of incretins, including glucagon-like peptide-1 and glucagon-like peptide-2 . These incretins play a crucial role in insulin regulation, which may enhance glucose homeostasis .

Pharmacokinetics

It is known that this compound is an orally active drug candidate . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

This compound has been shown to efficiently stimulate insulin release by beta cells in response to elevated blood glucose levels, thereby avoiding hypoglycemia . In a study, this compound alone showed a reduction in plasma glucose and triglyceride levels in a murine model of non-alcoholic steatohepatitis with diabetes .

Action Environment

The action of this compound is influenced by the glucose levels in the body. As a GDIR agonist, this compound only lowers blood glucose when it rises above normal levels . Therefore, the efficacy of this compound is likely to be influenced by the individual’s diet and lifestyle, which can affect blood glucose levels.

Biochemical Analysis

Biochemical Properties

APD668 plays a significant role in biochemical reactions by acting as an agonist for the glucose-dependent insulinotropic receptor (GDIR). This receptor is a G protein-coupled receptor (GPCR) that is activated by elevated glucose levels. Upon activation, this compound stimulates the release of insulin from pancreatic beta cells, thereby helping to regulate blood glucose levels . Additionally, this compound has been shown to interact with other biomolecules such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulin-releasing polypeptide (GIP), which further enhance its insulinotropic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, this compound enhances insulin secretion in response to elevated glucose levels, thereby improving glucose homeostasis . This compound also influences cell signaling pathways by activating the GDIR, which leads to the release of incretins such as GLP-1 and GIP . These incretins play a crucial role in regulating glucose and lipid metabolism, reducing inflammation, and improving overall metabolic function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells. Upon binding, this compound activates the receptor, leading to the stimulation of intracellular signaling pathways that promote insulin secretion . The activation of GDIR by this compound also increases the levels and activity of intracellular factors involved in the preservation of beta cells . Additionally, structural studies have revealed that this compound interacts with the hydrophobic pocket of GDIR, stabilizing its active state and enhancing its insulinotropic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable and maintains its insulinotropic activity over extended periods . Long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic pathways . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In murine models of non-alcoholic steatohepatitis (NASH) with diabetes, this compound alone showed a reduction in plasma glucose and triglyceride levels . When combined with linagliptin, a DPPIV inhibitor, this compound demonstrated a more pronounced reduction in plasma glucose and triglyceride levels . High doses of this compound may lead to adverse effects, such as hepatic steatosis and inflammation . These findings suggest that careful dosage optimization is crucial for maximizing the therapeutic benefits of this compound while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the glucose-dependent insulinotropic receptor (GDIR). Upon activation, GDIR stimulates the release of incretins such as GLP-1 and GIP, which play a crucial role in regulating glucose and lipid metabolism . Additionally, this compound has been shown to reduce triglyceride uptake and hepatic lipogenesis, suggesting its potential for treating dyslipidemia and non-alcoholic steatohepatitis (NASH) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with specific transporters and binding proteins. This compound is orally active and efficiently absorbed, allowing it to reach target tissues such as the pancreas . Once inside the cells, this compound interacts with the glucose-dependent insulinotropic receptor (GDIR) on pancreatic beta cells, promoting insulin secretion . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the pancreatic beta cells, where it interacts with the glucose-dependent insulinotropic receptor (GDIR) on the cell membrane . This localization is crucial for its insulinotropic effects, as it allows this compound to activate GDIR and stimulate insulin secretion in response to elevated glucose levels . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cells, further enhancing its activity and function .

Chemical Reactions Analysis

APD668 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

APD668 has several scientific research applications, including:

Properties

IUPAC Name

propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O5S/c1-13(2)31-21(28)26-8-6-14(7-9-26)32-20-16-11-25-27(19(16)23-12-24-20)18-5-4-15(10-17(18)22)33(3,29)30/h4-5,10-14H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRUQJBVQBUKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)OC2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)S(=O)(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025686
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The GDIR mechanism is glucose dependent: in preclinical studies, GDIR agonists only lowered blood glucose when it rose above normal levels, such as after a meal. Therefore, unlike the glucose-insensitive sulfonylureas, Arena's GDIR agonists are not expected to lower normal fasting blood glucose levels or cause hypoglycemia. In addition, GDIR stimulation has been found to increase the levels and activity of intracellular factors thought to be involved in the preservation of beta cells.
Record name APD668
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05166
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

832714-46-2
Record name APD-668
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832714462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 4-[1-(2-fluoro-4-methylsulfonylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APD-668
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC77BCH2AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Toluene (1.6 L) was transferred to a 4 L jacketed reaction vessel fitted with a mechanical stirrer, nitrogen inlet and a temperature probe. 4-Chloro-1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidine (7) (97.0 g, 0.297 mol) was added with stirring into the reaction vessel under nitrogen, and a slurry was obtained. The carbamate, 4-hydroxy-piperidine-1-carboxylic acid isopropyl ester (5) (66.57 g, 0.356 mol), was added at room temperature. The reactor was cooled to 12° C. and sodium tert-butoxide (37.09 g, 0.386 mol) was added with stirring. The internal temperature gradually increased to 34° C. due to an exotherm. Then the internal temperature was brought down to 23-25° C. The reaction mixture became a thick slurry and was stirred at room temperature for 2.5 h. The precipitate from the reaction mixture was filtered, washed with toluene (250 mL) followed by water (3×500 mL), and vacuum dried overnight at room temperature. The dried solid product was slurried in EtOH (500 mL) at room temperature, filtered, and washed with water (2.5 L) until the filtrate was neutral. The washed solid product was dissolved in refluxing EtOH (1.3 L), and the resulting clear solution was gradually cooled to room temperature. The product (6) crystallized out and was isolated by filtration and dried overnight in a vacuum oven at 40° C., 20 torr to provide 105.5 g of product (6) (74%). HPLC analysis, >99% (purity, by peak area). 1H NMR (Bruker 400 MHz, CDCl3) δ 8.62 (s, 1H, Ar—H), 8.32 (s, 1H, Ar—H), 7.93 (m, 3H, Ar—H), 5.62 (m, 1H, —O—CH—), 4.95 (m, 1H, CH3—CH—CH3), 3.91 (m, 2H, —CH2—), 3.37 (m, 2H, —CH2—), 3.12 (s, 3H, —SO2CH3), 2.09 (m, 2H, —CH2—), 1.87 (m, 2H, —CH2—), 1.27 (d, 6H, J=8 Hz, CH3—CH—CH3); mass spec. (electrospray) m/z 478 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
66.57 g
Type
reactant
Reaction Step Two
Quantity
37.09 g
Type
reactant
Reaction Step Three
Quantity
1.6 L
Type
solvent
Reaction Step Four
Yield
74%

Synthesis routes and methods II

Procedure details

In a 50 mL round-bottom flask was placed 1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine (80 mg, 0.2 mmol) and triethylamine(200 μl). DMF (3 mL) was added to completely dissolve the solid material. The reaction flask was immersed in an ice-bath. Isopropyl chloroformate (1.0M in toluene, 0.22 mL) was added to the solution and the mixture was stirred 2 h under N2 at 0° C. After all of the starting amine was completely converted as indicated by LCMS, the reaction was stopped by quenching with water. The reaction mixture was then concentrated under vacuum and purified by preparative HPLC to give 4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester (Compound A129). 1H NMR (CDCl3, 400 MHz) δ 1.27 (d, 6H), 1.9 (m, 2H), 2.12 (m, 2H), 3.13 (s, 3H), 3.40 (m, 2H), 3.91 (m, 2H), 4.97 (m, 1H), 5.63 (m, 1H), 7.95 (m, 3H), 8.34 (s, 1H), 8.63 (s, 1H). Exact mass calculated for C21H24FN5O5S: 477.15, found 478.2 (MH+).
Name
1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
[Compound]
Name
triethylamine(200 μl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

In a 50 mL round-bottom flask was placed 1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine (80 mg, 0.2 mmol) and triethylamine (200 μl). DMF (3 mL) was added to completely dissolve the solid material. The reaction flask was immersed in an ice-bath. Isopropyl chloroformate (1.0M in toluene, 0.22 mL) was added to the solution and the mixture was stirred 2 h under N2 at 0° C. After all of the starting amine was completely converted as indicated by LCMS, the reaction was stopped by quenching with water. The reaction mixture was then concentrated under vacuum and purified by preparative HPLC to give 4-[1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine-1-carboxylic acid isopropyl ester (Compound A129). 1H NMR (CDCl3, 400MHz) δ 1.27 (d, 6H), 1.9 (m, 2H), 2.12 (m, 2H), 3.13 (s, 3H), 3.40 (m, 2H), 3.91 (m, 2H), 4.97 (m, 1H), 5.63 (m, 1H), 7.95 (m, 3H), 8.34 (s, 1H), 8.63 (s, 1H). Exact mass calculated for C21H24FN5O5S: 477.15, found 478.2 (MH+).
Name
1-(2-fluoro-4-methanesulfonyl-phenyl)-4-(piperidin-4-yloxy)-1H-pyrazolo[3,4-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
200 μL
Type
reactant
Reaction Step Two
Quantity
0.22 mL
Type
reactant
Reaction Step Three
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of APD668?

A1: this compound acts as an agonist of G protein-coupled receptor 119 (GPR119). [, , , , ] Activation of GPR119 is known to stimulate the release of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. [] GLP-1 plays a role in glucose homeostasis and has been investigated for its potential in treating metabolic disorders.

Q2: What evidence suggests that this compound might be beneficial in treating metabolic diseases?

A2: Studies have demonstrated that this compound administration, alone or in combination with the DPPIV inhibitor linagliptin, shows promising results in preclinical models of steatohepatitis, a condition often associated with metabolic dysfunction. [, , , ] Specifically, this compound improved fat tolerance and attenuated fatty liver development in a high-trans fat diet-induced steatohepatitis mouse model. [] Additionally, co-administration with linagliptin prevented the progression of steatohepatitis in mice fed a high-trans fat diet. [, ]

Q3: Are there any structural analogs of this compound that have been studied for similar applications?

A3: While the provided articles do not explicitly mention structural analogs of this compound, they do highlight the use of liraglutide and semaglutide, which are long-acting GLP-1 receptor agonists. [] These analogs, similar to this compound in their ability to activate the GLP-1 pathway, were also shown to influence alcohol intake in preclinical models. [] This suggests potential overlapping therapeutic applications and warrants further investigation into the structural similarities and differences between this compound and these GLP-1 analogs.

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